molecular formula C8H5FO B14850508 3-Fluoro-1-benzofuran

3-Fluoro-1-benzofuran

Cat. No.: B14850508
M. Wt: 136.12 g/mol
InChI Key: JGYWACJSZBPNJH-UHFFFAOYSA-N
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Description

3-Fluorobenzofuran is a fluorinated derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluorobenzofuran typically involves the fluorination of benzofuran derivatives. One common method includes the reaction of benzofuran with trifluoromethyl hypofluorite (CF₃OF), which yields 2-fluoro-3-trifluoromethoxy-2,3-dihydrobenzofurans. Subsequent treatment with ethanolic potassium hydroxide produces 3-fluorobenzofuran in a yield of 61% . Another method involves the use of silver fluoride as a fluorinating and dehydrohalogenating reagent .

Industrial Production Methods

Industrial production of 3-fluorobenzofuran may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Fluorobenzofuran undergoes various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the furan ring, leading to the formation of different functional groups.

    Reduction: Reduction reactions can alter the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Mechanism of Action

The mechanism of action of 3-fluorobenzofuran and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or interfere with cellular processes, leading to their biological effects. The exact mechanism depends on the specific structure and functional groups present on the compound .

Comparison with Similar Compounds

3-Fluorobenzofuran can be compared with other fluorinated benzofurans and furans:

Properties

Molecular Formula

C8H5FO

Molecular Weight

136.12 g/mol

IUPAC Name

3-fluoro-1-benzofuran

InChI

InChI=1S/C8H5FO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H

InChI Key

JGYWACJSZBPNJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)F

Origin of Product

United States

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